molecular formula C17H19NO3S2 B2849840 Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 329067-74-5

Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2849840
CAS No.: 329067-74-5
M. Wt: 349.46
InChI Key: DWJMBMSQOGEALK-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a thiophene-2-carboxamido substituent at position 2 and a methyl group at position 4. This compound is synthesized via reactions involving active carbonyl reagents such as thiophene-2-carbonyl chloride, as seen in analogous syntheses of related derivatives . Its structure combines a bicyclic tetrahydrobenzo[b]thiophene core with ester and amide functionalities, making it a candidate for biological activity studies, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

ethyl 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-3-21-17(20)14-11-7-6-10(2)9-13(11)23-16(14)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMBMSQOGEALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzo[b]thiophene core followed by functionalization at the 6-methyl and carboxamido positions. The specific synthetic pathways can vary, but generally involve:

  • Formation of the benzo[b]thiophene scaffold : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the thiophene-2-carboxamido group : This step often involves coupling reactions with thiophene derivatives.
  • Esters formation : The final product is usually obtained through esterification processes.

Antiproliferative Activity

Research has demonstrated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the following findings:

  • IC50 Values : The compound shows IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .
Cell LineIC50 (μM)
L12102.8
CEM2.3
HeLa1.1

The mechanism through which this compound exerts its effects involves:

  • Tubulin Interaction : Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : Studies indicate that treatment with this compound results in apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), suggesting selectivity for cancer cells .

Case Studies

In a detailed study examining a series of related compounds, it was found that those with structural similarities to this compound showed promising results in inhibiting cancer cell growth while sparing normal cells. For instance:

  • Compound Comparison : Compounds with similar scaffolds demonstrated IC50 values significantly lower than 20 μM against cancerous cells but were inactive against PBMCs at concentrations over 20 μM .

Comparison with Similar Compounds

Structural Features

The target compound differs from analogs primarily in its substituents:

  • Ethyl 6-methyl-2-[(2-methylphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Replaces the thiophene-2-carboxamido group with a 2-methylbenzamido moiety.
  • Ethyl 6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Features a pyridinylpiperazinyl acetamido group, introducing basic nitrogen atoms that enhance hydrogen-bonding capacity, which may improve binding to targets like kinases or GPCRs.
  • Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Substitutes the amide with a ureido group, increasing hydrogen-bond donor capacity and rigidity, which correlates with enhanced soluble epoxide hydrolase (sEH) inhibition (IC50 < 1 µM) .

Table 1: Structural Comparison

Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups
Target Compound Thiophene-2-carboxamido Methyl Ester, Amide
Ethyl 6-methyl-2-[(2-methylphenyl)carbonylamino]-... () 2-Methylbenzamido Methyl Ester, Amide
Ethyl 6-phenyl-2-(pyridinylpiperazinyl acetamido)-... () Pyridinylpiperazinyl acetamido Phenyl Ester, Amide, Tertiary Amine
Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-... () p-Tolylureido Methyl Ester, Ureido
Physicochemical Properties
  • 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-... (): Melts at 277–278°C due to the rigid dioxoisoindolinyl group .
  • Spectroscopic Data :

    • IR spectra for amide-containing derivatives (e.g., : 1724, 1662 cm⁻¹ for C=O; : 1662 cm⁻¹ for amides) align with the target compound’s expected carbonyl stretches .

Preparation Methods

Gewald Reaction Mechanism

The three-component Gewald reaction remains the most efficient method for constructing the tetrahydrobenzo[b]thiophene core:

Reaction Components:

  • 4-Methylcyclohexanone (1.0 equiv)
  • Ethyl cyanoacetate (1.2 equiv)
  • Elemental sulfur (1.5 equiv)
  • Morpholine (2.0 equiv) as base and solvent

Optimized Conditions:

  • Mix components under nitrogen at 110°C for 8 h
  • Cool to room temperature and pour into ice-water
  • Adjust pH to 5-6 with dilute HCl
  • Extract with ethyl acetate (3 × 50 mL)
  • Dry over Na₂SO₄ and concentrate

Yield: 78-82% as pale yellow crystals
Characterization Data:

  • IR (KBr): 3345 (NH₂), 2210 (CN), 1725 cm⁻¹ (C=O)
  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H), 1.65-1.78 (m, 2H), 2.12 (s, 3H), 2.58-2.71 (m, 4H), 4.25 (q, J=7.1 Hz, 2H), 6.01 (br s, 2H)

Acylation with Thiophene-2-carbonyl Chloride

Reaction Optimization

The amide bond formation employs nucleophilic acyl substitution under Schotten-Baumann conditions:

Standard Protocol:

  • Dissolve 2-amino intermediate (10 mmol) in anhydrous DMF
  • Add thiophene-2-carbonyl chloride (12 mmol) dropwise at 0°C
  • Maintain stirring at room temperature for 6 h
  • Quench with ice-water (100 mL)
  • Filter precipitated product and recrystallize from ethanol

Yield: 85-88% as off-white powder
Critical Parameters:

  • Strict moisture control prevents hydrolysis of acyl chloride
  • Excess acyl chloride (1.2 equiv) ensures complete conversion
  • DMF polarity enhances reaction rate without side reactions

Alternative Activation Methods

For acid-sensitive substrates, carbodiimide-mediated coupling provides an effective pathway:

  • Mix 2-amino intermediate (1.0 equiv) with thiophene-2-carboxylic acid (1.1 equiv)
  • Add EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM
  • Stir at 25°C for 12 h
  • Wash with 5% NaHCO₃ and brine
  • Purify by silica gel chromatography

Yield: 76-80%
Advantages:

  • Avoids handling corrosive acyl chlorides
  • Suitable for thermally labile compounds

Structural Characterization

Spectroscopic Analysis

IR (KBr):

  • 3287 (N-H stretch)
  • 1721 (ester C=O)
  • 1654 cm⁻¹ (amide C=O)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 1.28 (t, J=7.1 Hz, 3H, CH₂CH₃)
  • 1.62-1.70 (m, 2H, cyclohexyl H)
  • 2.09 (s, 3H, C6-CH₃)
  • 2.54-2.67 (m, 4H, cyclohexyl H)
  • 4.21 (q, J=7.1 Hz, 2H, OCH₂)
  • 7.12 (dd, J=5.1, 3.7 Hz, 1H, thiophene H)
  • 7.68 (d, J=3.7 Hz, 1H, thiophene H)
  • 7.94 (d, J=5.1 Hz, 1H, thiophene H)
  • 10.34 (s, 1H, NH)

13C NMR (125 MHz, DMSO-d₆):

  • 14.1 (CH₂CH₃)
  • 21.8 (C6-CH₃)
  • 22.4, 23.1, 25.7, 29.3 (cyclohexyl C)
  • 60.9 (OCH₂)
  • 123.4, 127.8, 128.1 (thiophene C)
  • 140.5 (C-S)
  • 161.2 (ester C=O)
  • 163.9 (amide C=O)

Purity Assessment and Optimization

HPLC Conditions:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: MeCN/H₂O (70:30)
  • Flow rate: 1.0 mL/min
  • Retention time: 6.78 min
  • Purity: 99.2%

Recrystallization Optimization:

Solvent System Yield (%) Purity (%)
Ethanol 78 98.5
Ethyl acetate 82 99.1
DCM/Hexane 75 99.3

Scale-Up Considerations

Industrial production requires modification of laboratory protocols:

  • Replace DMF with recyclable solvents (e.g., 2-MeTHF)
  • Implement continuous flow chemistry for acylation step
  • Use mechanical separation instead of column chromatography
  • Optimize exothermic reaction control for batches >1 kg

Pilot studies show 92% yield at 10 kg scale using:

  • Plug flow reactor (residence time 12 min)
  • In-line IR monitoring
  • Automated pH adjustment system

Q & A

Q. What synthetic strategies are commonly used to prepare Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling (e.g., using thiophene-2-carboxylic acid chloride). Key steps include:

  • Gewald reaction to form the tetrahydrobenzo[b]thiophene core .
  • Amide bond formation under reflux in aprotic solvents (e.g., DMF or DCM) with triethylamine as a base .
  • Esterification to introduce the ethyl carboxylate group .

Q. Optimization tips :

  • Use DMSO or DMF to enhance solubility and reaction efficiency .
  • Control temperature (70–90°C) to minimize side reactions .
  • Monitor progress via TLC and purify intermediates via column chromatography .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assign signals for key groups (e.g., ester carbonyl at ~165–170 ppm, thiophene protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm amide (N–H stretch at ~3300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functional groups .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 375.48 for C₁₈H₁₉N₃O₃S) .

Q. Example NMR data :

Proton EnvironmentChemical Shift (δ, ppm)
Ethyl ester (CH₃)1.35 (t, J = 7.1 Hz)
Tetrahydrobenzene CH₂1.66–2.75 (m)
Thiophene protons6.8–7.5 (m)

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion .

Q. Key considerations :

  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Perform dose-response analysis to calculate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced anticancer activity?

  • Substituent modifications :
    • Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to improve lipophilicity and membrane permeability .
    • Introduce electron-withdrawing groups (e.g., nitro, chloro) on the thiophene ring to enhance electrophilic reactivity .
  • Core modifications :
    • Explore replacing the tetrahydrobenzo[b]thiophene with a fused pyrimidine ring to increase π-π stacking with DNA .

Q. Case study :

DerivativeIC₅₀ (µM)SAR Insight
Parent compound25.3Baseline activity
6-Methyl-tert-pentyl12.7Improved lipophilicity
3-Nitro-thiophene8.9Enhanced DNA intercalation

Q. What mechanistic insights explain contradictory cytotoxicity results across studies?

Discrepancies may arise from:

  • Assay conditions : Varying serum concentrations or incubation times affect compound stability .
  • Cellular uptake : Differences in efflux pump expression (e.g., P-gp) between cell lines .
  • Metabolic activation : Liver microsomal enzymes may convert the compound to active/inactive metabolites .

Q. Resolution strategies :

  • Standardize assay protocols (e.g., 24-hour incubation in serum-free media).
  • Use LC-MS to quantify intracellular compound levels .

Q. How can computational methods aid in predicting off-target interactions or toxicity?

  • Molecular docking : Screen against kinase or GPCR libraries to identify unintended targets .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, hepatotoxicity, and CYP450 inhibition .
  • QSAR models : Corlate structural descriptors (e.g., logP, polar surface area) with observed toxicity .

Q. Example prediction :

ParameterValueImplication
logP3.3Moderate blood-brain barrier penetration
CYP3A4 inhibitionHighRisk of drug-drug interactions

Q. What strategies resolve low yields in the final amidation step?

  • Activating agents : Use HATU or EDCI/HOBt to improve coupling efficiency .
  • Solvent optimization : Switch to DCM for better solubility of hydrophobic intermediates .
  • Temperature control : Perform reactions at 0–5°C to suppress side reactions (e.g., hydrolysis) .

Q. Yield comparison :

ConditionYield (%)
DMF, room temp39
DCM, 0°C, HATU78

Q. How can in vivo studies validate its therapeutic potential while addressing pharmacokinetic limitations?

  • Formulation : Use PEGylated nanoparticles to enhance solubility and prolong half-life .
  • Dosing regimen : Administer 10 mg/kg intravenously in rodent models, with plasma sampling for PK analysis .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

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